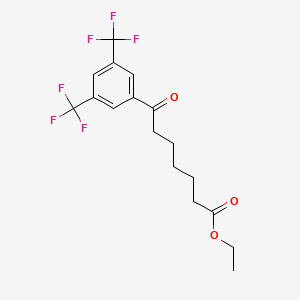

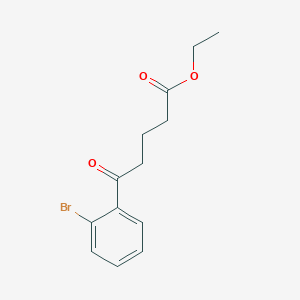

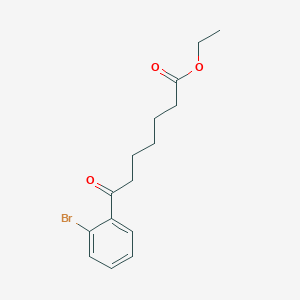

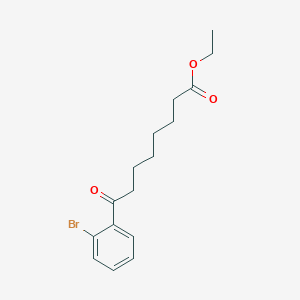

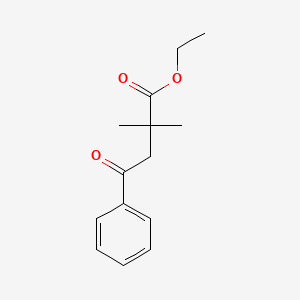

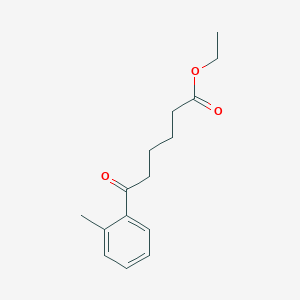

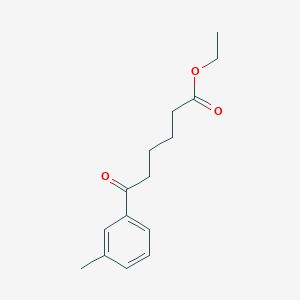

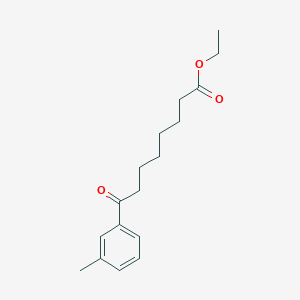

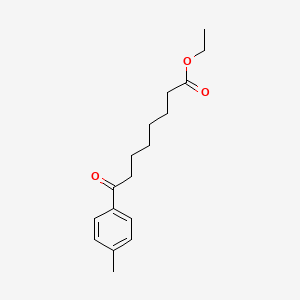

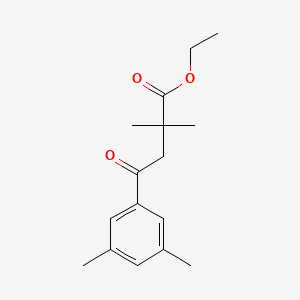

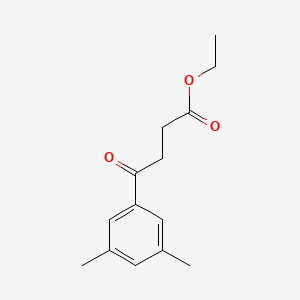

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity, the products it forms, the conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and spectral properties.科研应用

Synthetic Chemistry Applications

- Ethyl 2,4-dioxooctanoate, closely related to Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, has been utilized in the synthesis of pyrazole derivatives. Ashton and Doss (1993) demonstrated its use in creating 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, revealing a significant shift in regioselectivity compared to similar compounds (Ashton & Doss, 1993).

Chemoenzymatic Synthesis

- Fadnavis, Vadivel, and Sharfuddin (1999) employed a derivative of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate in the chemoenzymatic synthesis of 5-hydroxy-γ-decalactone. This process highlighted the potential for high diastereoselectivity and enantioselectivity in such syntheses (Fadnavis, Vadivel, & Sharfuddin, 1999).

Novel Organic Compounds

- Nazir et al. (2018) explored the transformation of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate into novel indole-based hybrid oxadiazole scaffolds. These compounds exhibited promising in vitro inhibitory potential against the urease enzyme, suggesting potential medicinal applications (Nazir et al., 2018).

Catalytic Reactions

- In a study by Albrecht et al. (2010), a derivative of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate was used in the synthesis of γ-lactones and γ-lactams. This work highlighted its role in facilitating catalytic reactions that have potential applications in pharmaceuticals (Albrecht et al., 2010).

Enzymatic Reduction Studies

- Tsuboi, Furutani, and Takeda (1987) reported the asymmetric reduction of a derivative of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, providing insights into the enzymatic processes important in pharmaceutical synthesis (Tsuboi, Furutani, & Takeda, 1987).

Green Chemistry

- Costa et al. (2012) discussed the green synthesis of Ethyl (4-Phenylphenyl)acetate, a compound structurally related to Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate. This study showcases the application of green chemistry principles in synthesizing biaryl compounds with potential anti-arthritic properties (Costa et al., 2012).

Biodiesel Production

- Negm et al. (2019) explored the use of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate in a clean transesterification process for biodiesel production. Their research provides insights into more sustainable and efficient methods for fuel production (Negm et al., 2019).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

未来方向

This involves potential areas of future research or applications of the compound.

Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature or databases like PubChem, ChemSpider, or the Merck Index. If you have a different compound or a more specific question, feel free to ask!

性质

IUPAC Name |

ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-5-23-19(22)11-9-7-6-8-10-18(21)16-12-14-17(15-13-16)20(2,3)4/h12-15H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVYTCRJUJSXEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645767 |

Source

|

| Record name | Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate | |

CAS RN |

898778-50-2 |

Source

|

| Record name | Ethyl 4-(1,1-dimethylethyl)-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。